3-Azido-1-cinnamylazetidine
Overview
Description
. This compound is characterized by its unique structure, which includes an azido group and a cinnamyl group attached to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-cinnamylazetidine typically involves the reaction of cinnamyl chloride with azetidine in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-cinnamylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
3-Azido-1-cinnamylazetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-cinnamylazetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, is known to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery systems. The cinnamyl group may also contribute to the compound's biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
3-Azido-1-cinnamylazetidine is unique due to its combination of an azido group and a cinnamyl group attached to an azetidine ring. Similar compounds include:
Azetidine derivatives: These compounds share the azetidine ring but may have different substituents.
Cinnamyl derivatives: These compounds contain the cinnamyl group but lack the azido functionality.
Azido compounds: These compounds contain the azido group but have different structural frameworks.
Properties
IUPAC Name |
3-azido-1-[(E)-3-phenylprop-2-enyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGWWSXIOXSPT-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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